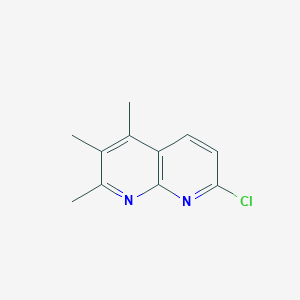

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine

説明

“2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

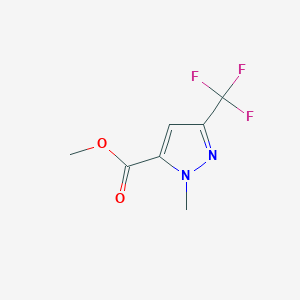

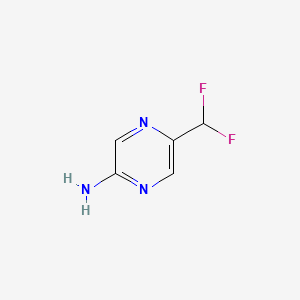

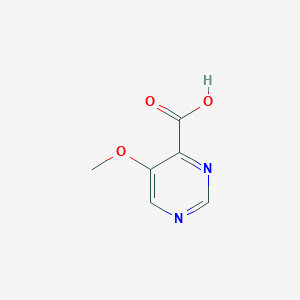

The molecular formula of “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” is C11H11ClN2. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which is not available in the current data.Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse. They can undergo multicomponent reactions, Friedländer cyclization, and ring expansion reactions . The specific reactions that “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” can undergo would depend on the reaction conditions and the other reactants present.科学的研究の応用

Synthesis and Derivative Formation

2-Chloro-5,6,7-trimethyl-1,8-naphthyridine and its derivatives are synthesized through various chemical reactions. For instance, 2-Chloro-3-formyl-1,8-naphthyridine, a related compound, is synthesized using a Vilsmeier-Haack type reaction. This compound serves as a starting point for synthesizing various novel 1,8-naphthyridines (Ayoub & Saleh, 2016). Another method involves the preparation of 3-chloro-1-methyl-6-(p-methylphenoxy) benzo[c][1,8] naphthyridine and studying its reactions with different nucleophiles (Deady & Werden, 1986).

Ligand Formation and Complexes

1,5-Naphthyridine, closely related to 2-Chloro-5,6,7-trimethyl-1,8-naphthyridine, is used to create new bidentate and tridentate ligands and their corresponding Ru(II) complexes (Singh & Thummel, 2009). Additionally, Cu(I) and Pb(II) complexes containing new tris(7-naphthyridyl)methane derivatives have been synthesized, demonstrating the compound's utility in complex formation (Gan et al., 2011).

Antimicrobial Applications

Various derivatives of 1,8-naphthyridine, including those similar to 2-Chloro-5,6,7-trimethyl-1,8-naphthyridine, have shown considerable antibacterial and antifungal activities. For example, some synthesized compounds exhibited significant activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and fungi such as Aspergillus flavus, Fusarium oxysporum (Adem et al., 2022). Similarly, other studies have explored the potential of naphthyridines as inhibitors of efflux pumps in multiresistant Staphylococcus aureus strains, demonstrating their potential in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Photoluminescent Properties

Certain naphthyridine derivatives exhibit photoluminescent properties. For instance, a study on the photoluminescent properties of a tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) complex and a tetracarbonyl(naphthyridylamido)rhenium(I) complex reveals insights into their emission characteristics and potential applications in this area (Zuo et al., 2003).

将来の方向性

The future directions for research on “2-Chloro-5,6,7-trimethyl-1,8-naphthyridine” and other 1,8-naphthyridines could include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, given their diverse biological activities, further exploration of their potential applications in medicinal chemistry and materials science could be beneficial .

作用機序

are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are also components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

The mechanism of action of a 1,8-naphthyridine compound would depend on its specific structure and the functional groups it contains. Some 1,8-naphthyridines have been found to bind to DNA and RNA structures, affecting their function .

特性

IUPAC Name |

7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKDGKJTUAOMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)